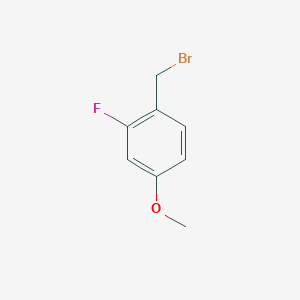

1-(Bromomethyl)-2-fluoro-4-methoxybenzene

Description

Structure

3D Structure

Propriétés

IUPAC Name |

1-(bromomethyl)-2-fluoro-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrFO/c1-11-7-3-2-6(5-9)8(10)4-7/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGGMXOCLNXDSEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80449675 | |

| Record name | 1-(bromomethyl)-2-fluoro-4-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80449675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54788-19-1 | |

| Record name | 1-(Bromomethyl)-2-fluoro-4-methoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54788-19-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(bromomethyl)-2-fluoro-4-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80449675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(Bromomethyl)-2-fluoro-4-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical and physical properties, safety and handling information, synthesis, and potential applications of 1-(Bromomethyl)-2-fluoro-4-methoxybenzene. This fluorinated organic compound serves as a valuable building block in medicinal chemistry and materials science, primarily owing to the unique electronic properties conferred by its substituents.

Chemical and Physical Properties

This compound is a substituted aromatic compound. The presence of a reactive bromomethyl group, a fluorine atom, and a methoxy group on the benzene ring makes it a versatile intermediate for introducing the 2-fluoro-4-methoxyphenyl moiety into larger molecules.

Structural and Identifying Information

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 91319-42-5 | [2] |

| Molecular Formula | C8H8BrFO | [1][2] |

| Molecular Weight | 219.05 g/mol | [1][2] |

| Canonical SMILES | COC1=CC(=C(C=C1)CBr)F | [1][2] |

| InChI Key | MGGMXOCLNXDSEQ-UHFFFAOYSA-N | [1] |

| MDL Number | MFCD11617285 | [2] |

Physicochemical Data

| Property | Value (for isomer 141080-73-1) | Source |

| Boiling Point | 252.3 ± 25.0 °C at 760 mmHg | [3][] |

| Density | 1.5 ± 0.1 g/cm³ | [3][] |

| Flash Point | 126.4 ± 7.4 °C | [3] |

| Refractive Index | 1.532 | [3] |

| LogP | 2.84 | [3] |

Safety and Hazard Information

This compound is classified as a hazardous substance. It is crucial to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area, such as a fume hood.

GHS Hazard Classification

| Pictogram | Signal Word | Hazard Class | Hazard Statement |

|

| Danger | Skin Corrosion/Irritation, Category 1B | H314: Causes severe skin burns and eye damage.[1] |

|

| Warning | Acute Toxicity, Oral, Category 4 | H302: Harmful if swallowed.[1] |

|

| Warning | Specific Target Organ Toxicity (Single Exposure), Category 3 | H335: May cause respiratory irritation.[1] |

Handling and Storage

-

Handling: Do not breathe dust, fume, gas, mist, vapors, or spray.[5][6] Wear protective gloves, protective clothing, eye protection, and face protection.[6] Wash skin thoroughly after handling. Use only in a well-ventilated area.[6]

-

Storage: Store in a cool, dry, and well-ventilated place.[5] Keep container tightly closed.[5][6] Store locked up.[6] It is recommended to store under an inert atmosphere.[5]

-

Incompatible Materials: Strong bases and strong oxidizing agents.[5]

Synthesis and Reactivity

The primary reactivity of this compound is centered on the bromomethyl group, which is a potent electrophile susceptible to nucleophilic substitution. This makes it an excellent alkylating agent for various nucleophiles, including amines, phenols, thiols, and carbanions.

A common and effective method for the synthesis of benzylic bromides like this compound is the radical bromination of the corresponding toluene precursor, 1-fluoro-5-methoxy-2-methylbenzene.

Caption: Synthetic workflow for this compound.

Experimental Protocols

General Protocol for Radical Bromination

The following is a representative experimental methodology for the synthesis of this compound from its toluene analog.

-

Reaction Setup: To a solution of 1-fluoro-5-methoxy-2-methylbenzene (1.0 eq) in a suitable solvent such as carbon tetrachloride (CCl₄) or cyclohexane, add N-bromosuccinimide (NBS, 1.1 eq).

-

Initiation: Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) (0.02-0.05 eq).

-

Reaction Conditions: Heat the mixture to reflux and irradiate with a UV lamp or a high-intensity incandescent light bulb to facilitate the initiation of the radical chain reaction. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash.

-

Isolation and Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent system (e.g., hexanes) or by column chromatography on silica gel.

Applications in Drug Development

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic properties.[7][8] The title compound is a valuable building block for introducing a fluorinated phenyl moiety into potential therapeutic agents.

-

Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. This can increase the half-life of a drug.

-

Binding Affinity: Fluorine's high electronegativity can alter the electronic profile of the molecule, leading to more favorable interactions (e.g., hydrogen bonds, dipole interactions) with target proteins.[8]

-

Pharmacokinetics: The lipophilicity of a molecule can be fine-tuned by the addition of fluorine, which can improve properties like membrane permeability and bioavailability.[8]

The compound has been noted as a potential inhibitor of the enzyme tyrosine phosphatase and may have therapeutic potential in cancer treatment.[2] Furthermore, its structure is suitable for radiolabeling, potentially for use in positron emission tomography (PET).[2]

Caption: Key structural features and their relevance in drug discovery.

References

- 1. This compound | C8H8BrFO | CID 10955033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzene, 2-(bromomethyl)-1-fluoro-4-methoxy- | 91319-42-5 | RDA31942 [biosynth.com]

- 3. CAS#:141080-73-1 | 4-(Bromomethyl)-1-fluoro-2-methoxybenzene | Chemsrc [chemsrc.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 1-(Bromomethyl)-2-fluoro-4-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 1-(Bromomethyl)-2-fluoro-4-methoxybenzene, a key intermediate in the development of various pharmaceutical compounds. The synthesis is strategically divided into two core stages: the preparation of the precursor molecule, 2-fluoro-4-methoxytoluene, and its subsequent benzylic bromination to yield the final product. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the reaction pathways to facilitate a thorough understanding for researchers and professionals in drug development.

Synthesis Overview

The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the synthesis of the starting material, 2-fluoro-4-methoxytoluene, from a commercially available precursor. The second, and more critical step, is the selective radical bromination of the methyl group of 2-fluoro-4-methoxytoluene.

Step 1: Synthesis of 2-Fluoro-4-methoxytoluene

The precursor molecule, 2-fluoro-4-methoxytoluene, can be efficiently prepared from 3-fluoro-4-methylphenol via a simple O-methylation reaction.

Experimental Protocol: O-Methylation of 3-Fluoro-4-methylphenol

This procedure outlines the methylation of the phenolic hydroxyl group of 3-fluoro-4-methylphenol using a suitable methylating agent, such as dimethyl sulfate or methyl iodide, in the presence of a base.

Materials:

-

3-Fluoro-4-methylphenol

-

Dimethyl sulfate (DMS) or Methyl iodide (MeI)

-

Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)

-

Acetone or Acetonitrile

-

Diethyl ether or Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of 3-fluoro-4-methylphenol in a suitable solvent (e.g., acetone or acetonitrile), add a base such as potassium carbonate or sodium hydroxide.

-

Stir the mixture at room temperature for a predetermined period to ensure the formation of the phenoxide salt.

-

Slowly add the methylating agent (dimethyl sulfate or methyl iodide) to the reaction mixture.

-

The reaction is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is partitioned between water and an organic solvent like diethyl ether or ethyl acetate.

-

The organic layer is washed sequentially with a saturated aqueous sodium bicarbonate solution and brine.

-

The organic phase is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated in vacuo to afford the crude product.

-

Purification of the crude product can be achieved by distillation or column chromatography on silica gel to yield pure 2-fluoro-4-methoxytoluene.

Quantitative Data

| Parameter | Value |

| Starting Material | 3-Fluoro-4-methylphenol |

| Typical Yield | >90% |

| Purity | >98% (by GC-MS) |

Step 2: Benzylic Bromination of 2-Fluoro-4-methoxytoluene

The key transformation in this synthesis is the selective benzylic bromination of 2-fluoro-4-methoxytoluene to produce this compound. This is typically achieved via a Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) as the bromine source and a radical initiator.

Experimental Protocol: Wohl-Ziegler Bromination

This protocol details the radical-initiated bromination of the benzylic methyl group.

Materials:

-

2-Fluoro-4-methoxytoluene

-

N-Bromosuccinimide (NBS)

-

2,2'-Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO)

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

A solution of 2-fluoro-4-methoxytoluene, N-bromosuccinimide, and a catalytic amount of a radical initiator (AIBN or BPO) in a dry, non-polar solvent such as carbon tetrachloride is prepared in a round-bottom flask equipped with a reflux condenser.

-

The reaction mixture is heated to reflux. The reaction can be initiated by heat or by irradiation with a UV lamp.

-

The progress of the reaction is monitored by TLC or GC-MS. The reaction is considered complete when the starting material is consumed. It is important to monitor the reaction to prevent the formation of the dibrominated side product.

-

Upon completion, the reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration.

-

The filtrate is washed sequentially with saturated aqueous sodium thiosulfate solution (to quench any remaining bromine), saturated aqueous sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Quantitative Data

| Parameter | Value |

| Starting Material | 2-Fluoro-4-methoxytoluene |

| Typical Yield | 70-85% |

| Purity | >98% (by HPLC) |

| ¹H NMR (CDCl₃, 400 MHz) δ | ~7.15 (t, 1H), ~6.70-6.60 (m, 2H), ~4.50 (s, 2H), ~3.80 (s, 3H) |

| ¹³C NMR (CDCl₃, 100 MHz) δ | ~160 (d), ~155 (d), ~125 (d), ~115 (d), ~110 (d), ~100 (d), ~55, ~30 (d) |

| MS (EI) | m/z 218, 220 (M⁺) |

Note: The exact chemical shifts (δ) and coupling constants (J) in NMR spectra may vary slightly depending on the solvent and experimental conditions. The mass spectrometry data shows the characteristic isotopic pattern for a monobrominated compound.

Logical Workflow for Synthesis and Purification

Conclusion

The synthesis of this compound is a well-established process that can be reliably performed in a laboratory setting. The two-step approach, involving the O-methylation of 3-fluoro-4-methylphenol followed by the Wohl-Ziegler bromination of the resulting 2-fluoro-4-methoxytoluene, provides a high-yielding and efficient route to this valuable pharmaceutical intermediate. Careful control of the reaction conditions, particularly during the bromination step, is crucial to minimize the formation of byproducts and ensure a high purity of the final compound. The detailed protocols and data provided in this guide are intended to support researchers in the successful synthesis and application of this important molecule.

Technical Guide: Safety Data Sheet for 2-(Bromomethyl)-1-fluoro-4-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety information for 2-(Bromomethyl)-1-fluoro-4-methoxybenzene (CAS No. 91319-42-5), a key reagent in various research and development applications. The following sections detail the compound's hazards, handling procedures, and emergency protocols, compiled from available Safety Data Sheets (SDS).

Chemical Identification and Physical Properties

This compound, systematically named Benzene, 2-(bromomethyl)-1-fluoro-4-methoxy-, is a halogenated aromatic ether. While the user initially requested information for "1-(Bromomethyl)-2-fluoro-4-methoxybenzene," the most readily available and documented isomer is 2-(Bromomethyl)-1-fluoro-4-methoxybenzene, which is the focus of this guide.

Table 1: Physical and Chemical Properties of 2-(Bromomethyl)-1-fluoro-4-methoxybenzene

| Property | Value |

| CAS Number | 91319-42-5 |

| Molecular Formula | C₈H₈BrFO |

| Molecular Weight | 219.05 g/mol [1][2] |

| Appearance | Liquid |

| Purity | 95%[3] |

Further quantitative data such as boiling point, density, and flash point were not available in the public domain at the time of this report.

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this substance is classified as a significant hazard, primarily due to its corrosive nature.

Table 2: GHS Hazard Classification

| Hazard Class | Category |

| Skin Corrosion/Irritation | Category 1 |

| Serious Eye Damage/Eye Irritation | Category 1 |

The primary hazard statement associated with this chemical is:

-

H314: Causes severe skin burns and eye damage.[4]

The GHS pictogram is the corrosion symbol (GHS05), and the signal word is "Danger".[4]

Toxicological Information

Detailed toxicological studies such as LD50 (lethal dose, 50%) or LC50 (lethal concentration, 50%) values were not available in the reviewed safety data sheets. The primary toxicological concern is the severe corrosive damage to skin and eyes upon contact.

Fire and Explosion Hazard Data

Specific quantitative data regarding fire and explosion hazards, such as flash point and explosive limits, are not currently available. However, general guidance for fires involving similar chemical substances is provided.

Table 3: Fire and Explosion Data

| Parameter | Information |

| Extinguishing Media | Use dry chemical, carbon dioxide, or alcohol-resistant foam.[5] |

| Hazardous Combustion Products | May include carbon monoxide, carbon dioxide, hydrogen fluoride, and hydrogen bromide. |

Handling, Storage, and Personal Protective Equipment (PPE)

Proper handling and storage are crucial to minimize the risks associated with this corrosive compound.

Storage:

-

Store in a cool, dry, and well-ventilated area.

-

Keep the container tightly closed.

-

Store under an inert atmosphere.

Personal Protective Equipment (PPE): The following PPE is recommended when handling 2-(Bromomethyl)-1-fluoro-4-methoxybenzene:

References

- 1. shop.activate-scientific.com [shop.activate-scientific.com]

- 2. biosynth.com [biosynth.com]

- 3. 91319-42-5 2-(bromomethyl)-1-fluoro-4-methoxybenzene AKSci 5081AQ [aksci.com]

- 4. 2-(bromomethyl)-1-fluoro-4-methoxybenzene | 91319-42-5 [sigmaaldrich.com]

- 5. 91319-42-5|2-(Bromomethyl)-1-fluoro-4-methoxybenzene|BLD Pharm [bldpharm.com]

Comprehensive Literature Review on 1-(Bromomethyl)-2-fluoro-4-methoxybenzene: A Scarcity of Available Data

A comprehensive review of scientific literature and patent databases reveals a significant lack of detailed information on the synthesis, characterization, and application of 1-(Bromomethyl)-2-fluoro-4-methoxybenzene. While the compound is commercially available and its basic chemical identifiers are known, in-depth experimental protocols, quantitative data, and specific applications remain largely undocumented in publicly accessible resources.

This technical guide aims to summarize the available information on this compound, while also highlighting the notable gaps in the current body of knowledge. The persistent confusion with its isomers in commercial and database listings underscores the necessity for precise identification and characterization in future research.

Chemical and Physical Properties

A summary of the basic chemical and physical properties of this compound is presented in Table 1. This information is primarily sourced from chemical supplier databases and computational chemistry resources.

| Property | Value | Source |

| CAS Number | 91319-42-5 | [1] |

| Molecular Formula | C₈H₈BrFO | [1] |

| Molecular Weight | 219.05 g/mol | [1] |

| IUPAC Name | This compound | N/A |

| Canonical SMILES | COC1=CC(=C(C=C1)F)CBr | [1] |

| Physical Form | Pale-yellow to Yellow-brown Solid | N/A |

| Storage Temperature | 2-8 °C | N/A |

Synthesis and Reactivity

A plausible synthetic pathway, inferred from general organic chemistry principles, would involve the bromination of the corresponding toluene derivative, 2-fluoro-4-methoxytoluene. This would likely proceed via a free-radical chain reaction, initiated by UV light or a radical initiator such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide.

A generalized workflow for this proposed synthesis is depicted below:

References

An In-depth Technical Guide to the Mechanism of Action of Fluorinated Benzyl Bromides in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated benzyl bromides are a class of organic compounds that have garnered significant interest in chemical biology and drug development. Their unique chemical properties, stemming from the combination of a reactive benzyl bromide moiety and the strategic incorporation of fluorine atoms, make them valuable tools for probing biological systems and as reactive pharmacophores. This technical guide provides a comprehensive overview of the mechanism of action of fluorinated benzyl bromides, focusing on their reactivity, biological targets, and the experimental approaches used to study them. The introduction of fluorine can significantly alter the electronic properties, metabolic stability, and binding affinity of benzyl bromides, making them potent and selective alkylating agents for studying and modulating biological processes.

Core Mechanism of Action: Covalent Modification

The primary mechanism of action of fluorinated benzyl bromides in biological systems is through covalent modification of nucleophilic biomolecules. The carbon atom of the bromomethyl group is electrophilic and susceptible to nucleophilic attack by electron-rich functional groups present in proteins and nucleic acids.

The reaction typically proceeds via a nucleophilic substitution mechanism, which can have characteristics of both SN1 and SN2 pathways. The stability of the resulting benzylic carbocation, which can be influenced by the position and number of fluorine substituents on the aromatic ring, plays a crucial role in determining the reaction mechanism. For instance, loss of the bromide ion from a benzyl bromide can generate a resonance-stabilized benzylic carbocation, favoring an SN1 pathway.

Reactivity with Biological Nucleophiles

The most common nucleophilic targets for fluorinated benzyl bromides in a cellular context are the side chains of specific amino acid residues within proteins. These include:

-

Cysteine: The thiol group of cysteine is a potent nucleophile at physiological pH and a primary target for electrophilic compounds.

-

Methionine and Selenomethionine: The sulfur and selenium atoms in these amino acids are also susceptible to alkylation by benzyl bromides. Studies have shown that benzyl bromide derivatives can selectively modify methionine and selenomethionine residues in proteins.[1]

-

Histidine: The imidazole ring of histidine can act as a nucleophile.

-

Lysine: The ε-amino group of lysine can also be a target, although it is generally less reactive than the thiol group of cysteine.

The reactivity of fluorinated benzyl bromides towards these nucleophiles can be modulated by the electronic effects of the fluorine substituents on the benzene ring. Electron-withdrawing fluorine atoms can increase the electrophilicity of the benzylic carbon, potentially enhancing the reaction rate.

Quantitative Data on Reactivity

The following table summarizes the second-order rate constants for the reaction of various substituted benzyl bromides with diphenyl amine, a model nucleophile. This data illustrates how electron-withdrawing and electron-donating groups influence the reaction rate.

| Benzyl Bromide Derivative | Temperature (K) | Solvent | Second-Order Rate Constant (kII) (dm3 mol-1 s-1) | Reference |

| p-Nitrobenzyl bromide | 298 | Methanol | 1.15 x 10-2 | [2] |

| p-Bromobenzyl bromide | 298 | Methanol | 6.17 x 10-3 | [2] |

| Benzyl bromide | 298 | Methanol | 4.86 x 10-3 | [2] |

| p-Methylbenzyl bromide | 298 | Methanol | 3.91 x 10-3 | [2] |

| p-Nitrobenzyl bromide | 303 | Methanol | 1.63 x 10-2 | [2] |

| p-Bromobenzyl bromide | 303 | Methanol | 8.81 x 10-3 | [2] |

| Benzyl bromide | 303 | Methanol | 7.02 x 10-3 | [2] |

| p-Methylbenzyl bromide | 303 | Methanol | 5.75 x 10-3 | [2] |

| p-Nitrobenzyl bromide | 308 | Methanol | 2.30 x 10-2 | [2] |

| p-Bromobenzyl bromide | 308 | Methanol | 1.25 x 10-2 | [2] |

| Benzyl bromide | 308 | Methanol | 1.00 x 10-2 | [2] |

| p-Methylbenzyl bromide | 308 | Methanol | 8.32 x 10-3 | [2] |

| p-Nitrobenzyl bromide | 313 | Methanol | 3.20 x 10-2 | [2] |

| p-Bromobenzyl bromide | 313 | Methanol | 1.76 x 10-2 | [2] |

| Benzyl bromide | 313 | Methanol | 1.43 x 10-2 | [2] |

| p-Methylbenzyl bromide | 313 | Methanol | 1.20 x 10-2 | [2] |

Signaling Pathway Modulation

By covalently modifying specific proteins, fluorinated benzyl bromides can modulate various cellular signaling pathways. The electrophilic nature of these compounds allows them to react with functionally important cysteine residues in enzymes such as kinases, phosphatases, and proteases, thereby altering their activity.

For example, covalent modification of a cysteine residue in the active site of a kinase could lead to its irreversible inhibition, thereby blocking downstream signaling events. Similarly, modification of a cysteine residue involved in a protein-protein interaction could disrupt the formation of a signaling complex.

The following diagram illustrates a hypothetical signaling pathway modulated by a fluorinated benzyl bromide.

Hypothetical signaling pathway inhibited by a fluorinated benzyl bromide.

Experimental Protocols

Investigating the mechanism of action of fluorinated benzyl bromides requires a combination of chemical synthesis, biochemical assays, and proteomics techniques.

Synthesis of Fluorinated Benzyl Bromide Probes

Fluorinated benzyl bromides can be synthesized through various organic chemistry methods. For example, the reaction of a fluorinated benzyl alcohol with a brominating agent like phosphorus tribromide or N-bromosuccinimide can yield the desired product. For use as chemical probes, a reporter tag, such as a fluorophore or a biotin moiety, is often incorporated into the molecule. This can be achieved by using a starting material that already contains the tag or by modifying the fluorinated benzyl bromide after its synthesis.

General Protocol for Williamson Ether Synthesis of a Fluorinated Benzyl Ether (as a model for probe synthesis):

-

Dissolve the starting alcohol (e.g., a fluorophore with a hydroxyl group) in a suitable aprotic solvent (e.g., anhydrous DMF or THF).

-

Add a strong base, such as sodium hydride (NaH), to deprotonate the alcohol and form the alkoxide.

-

Slowly add the desired fluorinated benzyl bromide to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Quench the reaction with water and extract the product with an organic solvent.

-

Purify the product using column chromatography.

Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemical proteomics strategy to identify the cellular targets of reactive small molecules. In this approach, a fluorinated benzyl bromide probe, typically containing a reporter tag (e.g., alkyne or azide for click chemistry), is incubated with a complex biological sample (e.g., cell lysate or live cells). The probe covalently labels its protein targets. After labeling, the reporter tag is used to visualize or enrich the labeled proteins for identification by mass spectrometry.

The following diagram outlines a typical ABPP workflow.

A typical workflow for activity-based protein profiling (ABPP).

Mass Spectrometry-Based Identification of Covalent Adducts

Mass spectrometry is the primary tool for identifying the protein targets of fluorinated benzyl bromides and for mapping the precise sites of modification. In a typical bottom-up proteomics workflow, proteins are extracted from cells, digested into peptides with an enzyme like trypsin, and then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass of the fluorinated benzyl bromide adduct will cause a specific mass shift in the modified peptide, which can be detected by the mass spectrometer. The fragmentation pattern of the modified peptide in the MS/MS analysis can then be used to pinpoint the exact amino acid residue that was modified.

General Protocol for Identifying Protein Adducts by Mass Spectrometry:

-

Sample Preparation: Treat cells or cell lysates with the fluorinated benzyl bromide.

-

Protein Extraction and Digestion: Lyse the cells, extract the proteins, and digest them into peptides using trypsin.

-

LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry.

-

Data Analysis: Search the MS/MS data against a protein sequence database to identify the peptides and proteins. Look for mass shifts corresponding to the mass of the fluorinated benzyl bromide adduct to identify modified peptides.

-

Site Localization: Manually inspect the MS/MS spectra of the modified peptides to confirm the sequence and determine the site of modification.

Conclusion

Fluorinated benzyl bromides are versatile chemical tools and potential therapeutic agents that act primarily through the covalent modification of nucleophilic residues in biological macromolecules. The strategic incorporation of fluorine allows for the fine-tuning of their reactivity and other physicochemical properties. Understanding their mechanism of action requires a multidisciplinary approach, combining organic synthesis, biochemical assays, and advanced proteomic techniques. The methodologies outlined in this guide provide a framework for researchers and drug development professionals to investigate the biological effects of this important class of compounds and to harness their potential for therapeutic and research applications. Further research is needed to build a comprehensive library of quantitative reactivity data for a wide range of fluorinated benzyl bromides to enable more precise design of targeted covalent probes and inhibitors.

References

The role of fluorine substitution in the bioactivity of benzylating agents

An In-Depth Technical Guide to the Role of Fluorine Substitution in the Bioactivity of Benzylating Agents

Introduction

Benzylating agents are a class of organic compounds characterized by the presence of a benzyl group that can be transferred to a nucleophile. In medicinal chemistry, this reactivity makes them valuable as covalent inhibitors, which form stable bonds with their biological targets, often leading to enhanced potency and prolonged therapeutic effects.[1][2] The strategic incorporation of fluorine atoms into these molecules has become a cornerstone of modern drug design. Fluorine's unique properties—high electronegativity, small size, and the ability to form strong carbon-fluorine bonds—can profoundly alter a molecule's physicochemical properties and, consequently, its biological activity.[3]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the multifaceted role of fluorine substitution in the bioactivity of benzylating agents. It covers the impact of fluorine on molecular properties, mechanisms of action, and the experimental protocols used for synthesis and evaluation.

The Physicochemical Impact of Fluorine Substitution

The introduction of fluorine can modulate several key parameters that are critical for a drug's pharmacokinetic and pharmacodynamic profile.

-

Electronic Effects: As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect (-I). This effect can significantly increase the electrophilicity of the benzylic carbon, making the agent a more potent alkylator. This enhanced reactivity can lead to more efficient covalent bond formation with the target biomolecule.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong (bond dissociation energy of ~110 kcal/mol). Replacing a C-H bond with a C-F bond at a metabolically vulnerable position can block oxidative metabolism by Cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.

-

Lipophilicity: Fluorine substitution generally increases a molecule's lipophilicity (fat-solubility), which is measured by the partition coefficient, logP. Enhanced lipophilicity can improve a compound's ability to cross cellular membranes and reach its target. However, excessive lipophilicity can also lead to poor solubility and non-specific binding.

-

Acidity and Basicity (pKa): The inductive effect of fluorine can lower the pKa of nearby acidic or basic functional groups. For benzylamines, for instance, fluorine substitution on the aromatic ring makes the amine group less basic. This change can alter the compound's ionization state at physiological pH, affecting receptor binding and cell permeability.

Synthesis of Fluorinated Benzylating Agents

The synthesis of fluorinated benzylating agents can be achieved through various methods, including the direct fluorination of benzylic C-H bonds or the conversion of benzyl alcohols into more reactive species like benzyl bromides.

Experimental Protocol: Synthesis of 4-Fluorobenzyl Bromide

This protocol describes the conversion of 4-fluorobenzyl alcohol to 4-fluorobenzyl bromide, a common benzylating agent, using phosphorus tribromide. This method is a standard procedure for converting alcohols to alkyl halides.

Materials:

-

4-Fluorobenzyl alcohol

-

Phosphorus tribromide (PBr₃)

-

Diethyl ether (anhydrous)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄, anhydrous)

-

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

-

Setup: A 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel is placed in an ice-water bath.

-

Reactant Addition: 4-Fluorobenzyl alcohol (e.g., 10.0 g, 79.3 mmol) is dissolved in 100 mL of anhydrous diethyl ether and added to the flask. The solution is stirred and cooled to 0 °C.

-

Bromination: Phosphorus tribromide (e.g., 3.0 mL, 31.7 mmol) is added dropwise to the stirred solution over 30 minutes, ensuring the temperature remains below 10 °C.

-

Reaction: After the addition is complete, the reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature, stirring for an additional 2-3 hours.

-

Quenching: The reaction is carefully quenched by slowly pouring the mixture over 100 g of crushed ice in a beaker.

-

Workup: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 50 mL). The combined organic layers are washed sequentially with 50 mL of cold water, 50 mL of saturated NaHCO₃ solution, and 50 mL of brine.

-

Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel if necessary to yield pure 4-fluorobenzyl bromide.

Mechanisms of Action and Signaling Pathways

Fluorinated benzylating agents can exert their bioactivity through at least two distinct mechanisms: covalent modification of biomolecules and receptor-mediated signaling.

A. Covalent Alkylation of Biomolecules

As electrophiles, benzylating agents can form covalent bonds with nucleophilic residues (such as Cys, Lys, or His) on proteins or with DNA bases.[1][4] This irreversible or slowly reversible binding can permanently inactivate an enzyme or disrupt protein-protein interactions. Fluorine substitution enhances the electrophilicity of the benzylic carbon, increasing the rate of this alkylation reaction and potentially leading to higher potency.[2]

B. Receptor-Mediated Signaling: The TAAR1 Pathway

Certain fluorinated benzylamines, structurally related to phenethylamines, can act as agonists at the Trace Amine-Associated Receptor 1 (TAAR1).[5] TAAR1 is an intracellular G-protein coupled receptor (GPCR) that regulates monoamine neurotransmission.[6][7]

Upon binding of a benzylamine agonist, TAAR1 activates a Gs protein, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[8] Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates the dopamine transporter (DAT).[5][9] This phosphorylation can lead to the reversal of DAT function, causing an efflux of dopamine from the neuron, or the internalization of the transporter, inhibiting dopamine reuptake.[6] The net effect is an increase in synaptic dopamine levels.

Bioactivity Assessment and Data Presentation

To quantify the effect of fluorine substitution, the bioactivity of fluorinated agents is compared against their non-fluorinated parent compounds using cellular or biochemical assays. A common method to assess cytotoxicity is the MTT assay.

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a measure of cell viability.[10][11] Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan product.[12][13]

Materials:

-

Cells in culture (e.g., a cancer cell line)

-

96-well flat-bottom plates

-

Test compounds (fluorinated and non-fluorinated benzylating agents)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Culture medium, PBS, incubator (37°C, 5% CO₂)

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate overnight to allow for cell attachment.[14]

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compounds. Include vehicle-only controls.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.[14]

-

MTT Addition: After incubation, add 10-20 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL).[10]

-

Formazan Formation: Return the plate to the incubator for 3-4 hours. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.[13]

-

Solubilization: Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking or pipetting.[12]

-

Absorbance Reading: Measure the absorbance of each well using a plate reader at a wavelength between 550 and 600 nm (e.g., 570 nm).[10][11]

-

Data Analysis: Subtract the background absorbance from a blank well (medium only). Plot the percentage of cell viability versus the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited).

Data Presentation: Comparing Bioactivity

The results from bioactivity assays are typically summarized in tables to allow for direct comparison between fluorinated and non-fluorinated analogs. The IC₅₀ value is a standard measure of potency.

Table 1: Illustrative Cytotoxicity Data for Benzylating Agent X and its Fluorinated Analogs

| Compound | Structure Modification | Target Cell Line | IC₅₀ (µM) |

| Agent X | Parent (Non-fluorinated) | Human Colon Cancer (HCT116) | 15.2 |

| Agent X-F | 4-Fluoro substitution | Human Colon Cancer (HCT116) | 1.8 |

| Agent Y | Parent (Non-fluorinated) | Human Breast Cancer (MCF-7) | 22.5 |

| Agent Y-CF₃ | 4-Trifluoromethyl substitution | Human Breast Cancer (MCF-7) | 0.9 |

Note: The data in this table is illustrative, based on the principle that fluorination often enhances potency, as supported by the literature on covalent inhibitors.[1][2] Actual values would be determined experimentally.

Conclusion

Fluorine substitution is a powerful and versatile strategy in the design of benzylating agents for therapeutic applications. By modulating the physicochemical properties of a parent molecule, fluorine can enhance reactivity for covalent modification, improve metabolic stability, and alter receptor-mediated signaling. A systematic approach, involving targeted synthesis and quantitative bioactivity assessment, allows for the rational design of fluorinated agents with superior potency, selectivity, and pharmacokinetic profiles, ultimately accelerating the drug development process.

References

- 1. Covalent inhibitors: a rational approach to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemistry Insights | How to Enhance Success Rate in the Discovery of Targeted Covalent Inhibitors? Design & Synthesis Strategies - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 3. researchgate.net [researchgate.net]

- 4. Covalent Inhibition in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phenethylamine - Wikipedia [en.wikipedia.org]

- 6. TAAR1 - Wikipedia [en.wikipedia.org]

- 7. Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The Emerging Role of Trace Amine Associated Receptor 1 in the Functional Regulation of Monoamine Transporters and Dopaminergic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 11. MTT assay protocol | Abcam [abcam.com]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. broadpharm.com [broadpharm.com]

- 14. texaschildrens.org [texaschildrens.org]

Spectroscopic Data Interpretation of 1-(Bromomethyl)-2-fluoro-4-methoxybenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for the compound 1-(Bromomethyl)-2-fluoro-4-methoxybenzene. The interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is crucial for the structural elucidation and confirmation of this molecule, which serves as a key building block in medicinal chemistry and materials science. This document outlines the predicted spectroscopic data, detailed experimental protocols for data acquisition, and a logical workflow for its interpretation.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for this compound. These predictions are based on established principles of spectroscopy and analysis of structurally analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Predicted Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Predicted Coupling Constants (J) in Hz |

| ~7.25 | dd | 1H | H-6 | J(H-F) ≈ 8.5, J(H-H) ≈ 2.5 |

| ~6.85 | dd | 1H | H-5 | J(H-H) ≈ 8.5, J(H-F) ≈ 2.5 |

| ~6.75 | d | 1H | H-3 | J(H-H) ≈ 2.5 |

| ~4.50 | s | 2H | -CH₂Br | - |

| ~3.80 | s | 3H | -OCH₃ | - |

¹³C NMR (Carbon-13 NMR) Predicted Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~160.0 (d, J(C-F) ≈ 250 Hz) | C-2 |

| ~155.0 | C-4 |

| ~125.0 (d, J(C-F) ≈ 10 Hz) | C-6 |

| ~118.0 (d, J(C-F) ≈ 3 Hz) | C-1 |

| ~115.0 (d, J(C-F) ≈ 25 Hz) | C-5 |

| ~101.0 (d, J(C-F) ≈ 2 Hz) | C-3 |

| ~56.0 | -OCH₃ |

| ~30.0 | -CH₂Br |

Infrared (IR) Spectroscopy

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 2950-2850 | Medium | Aliphatic C-H Stretch (-CH₂- and -CH₃) |

| 1610, 1500, 1450 | Strong | Aromatic C=C Bending |

| 1250-1200 | Strong | Aryl-O Stretch (asymmetric) |

| 1050-1000 | Strong | Aryl-O Stretch (symmetric) |

| 1200-1150 | Strong | C-F Stretch |

| 700-600 | Strong | C-Br Stretch |

Mass Spectrometry (MS)

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity | Assignment |

| 220/222 | Moderate | [M]⁺ (Molecular Ion, bromine isotopes) |

| 141 | High | [M - Br]⁺ |

| 111 | Moderate | [M - Br - CH₂O]⁺ |

| 96 | Moderate | [M - Br - CH₂O - CH₃]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition (¹H and ¹³C NMR):

-

The NMR spectra are acquired on a 500 MHz spectrometer.

-

For ¹H NMR, a standard single-pulse experiment is performed. Key parameters include a 30° pulse angle, an acquisition time of 3 seconds, and a relaxation delay of 2 seconds.

-

For ¹³C NMR, a proton-decoupled experiment is performed to simplify the spectrum. Key parameters include a 45° pulse angle, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds.

-

The free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR)-IR Spectroscopy:

-

Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Record a background spectrum of the empty ATR crystal.

-

Place a small amount of the solid or liquid this compound sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹. The final spectrum is an average of 16-32 scans with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

Electron Ionization (EI)-Mass Spectrometry:

-

A dilute solution of this compound is prepared in a volatile organic solvent like methanol or dichloromethane.

-

The sample is introduced into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).

-

The sample is vaporized and enters the ion source, which is maintained under a high vacuum.

-

In the ion source, the gaseous molecules are bombarded with a beam of electrons, typically with an energy of 70 eV.[1]

-

This causes the molecules to ionize and fragment.

-

The resulting positively charged ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion, generating a mass spectrum.

Spectroscopic Data Interpretation Workflow

The following diagram illustrates the logical workflow for the interpretation of spectroscopic data to confirm the structure of this compound.

References

Potential Applications of 1-(Bromomethyl)-2-fluoro-4-methoxybenzene in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Bromomethyl)-2-fluoro-4-methoxybenzene is a versatile chemical intermediate with significant potential in medicinal chemistry. Its unique substitution pattern, featuring a reactive bromomethyl group, a fluorine atom, and a methoxy group on a benzene ring, makes it an attractive starting material for the synthesis of novel therapeutic agents and diagnostic tools. This technical guide explores the potential applications of this compound in the development of protein tyrosine phosphatase (PTP) inhibitors and as a precursor for Positron Emission Tomography (PET) imaging agents. This document provides a comprehensive overview of its synthetic utility, potential biological activities, and proposed experimental protocols.

Introduction

The strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry, often leading to improved metabolic stability, enhanced binding affinity, and favorable pharmacokinetic profiles.[1][2][3] this compound presents a valuable scaffold for drug discovery, combining the benefits of fluorination with a reactive benzyl bromide moiety suitable for a variety of chemical transformations. This guide will delve into two primary areas of potential application: the synthesis of inhibitors targeting protein tyrosine phosphatases (PTPs) and the development of radiolabeled tracers for PET imaging.

Potential Application as a Precursor for Protein Tyrosine Phosphatase (PTP) Inhibitors

Protein tyrosine phosphatases are a family of enzymes that play crucial roles in cellular signaling pathways by dephosphorylating tyrosine residues on proteins. Dysregulation of PTP activity is implicated in numerous diseases, including cancer, diabetes, and autoimmune disorders, making them attractive therapeutic targets.[4] The development of selective PTP inhibitors is a key area of research.

Rationale for Use

The 2-fluoro-4-methoxybenzyl moiety of the title compound can be incorporated into molecules designed to mimic the phosphotyrosine substrate of PTPs. The fluorinated and methoxylated phenyl ring can engage in specific interactions within the active site of PTPs, potentially leading to potent and selective inhibition. The bromomethyl group allows for the straightforward attachment of this scaffold to various molecular frameworks, such as phosphonate groups that can act as non-hydrolyzable phosphotyrosine mimetics.

Proposed Synthetic Route to PTP Inhibitors

A plausible synthetic route to a potential PTP inhibitor starting from this compound is the Arbuzov reaction to form a diethyl benzylphosphonate, followed by hydrolysis to the corresponding phosphonic acid.

Hypothetical Quantitative Data

While no specific biological data for derivatives of this compound have been reported, we can extrapolate potential activity based on known PTP inhibitors with similar structural motifs. The following table presents hypothetical IC50 values for a series of imagined analogs to illustrate potential structure-activity relationships (SAR).

| Compound ID | R1 Substituent | R2 Substituent | PTP1B IC50 (µM) | SHP2 IC50 (µM) |

| Hypo-1 | H | H | 15.2 | 25.8 |

| Hypo-2 | F | H | 8.7 | 18.3 |

| Hypo-3 | H | OMe | 12.1 | 22.5 |

| Hypo-4 | F | OMe | 5.4 | 10.1 |

Table 1: Hypothetical IC50 values of (substituted-benzyl)phosphonic acids against PTP1B and SHP2.

Experimental Protocol: Synthesis of (2-Fluoro-4-methoxybenzyl)phosphonic acid

Materials:

-

This compound

-

Triethyl phosphite

-

Bromotrimethylsilane (TMSBr)

-

Dichloromethane (DCM), anhydrous

-

Methanol (MeOH)

-

Water, deionized

-

Standard glassware for organic synthesis

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Procedure:

-

Arbuzov Reaction: To a solution of this compound (1.0 eq) in anhydrous toluene (10 mL) is added triethyl phosphite (1.2 eq). The reaction mixture is heated to reflux and stirred for 4 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure to yield crude diethyl (2-fluoro-4-methoxybenzyl)phosphonate.

-

Hydrolysis: The crude diethyl phosphonate is dissolved in anhydrous dichloromethane (20 mL). Bromotrimethylsilane (3.0 eq) is added dropwise at 0 °C. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The solvent and excess TMSBr are removed under reduced pressure. The residue is then quenched by the slow addition of methanol (10 mL) followed by deionized water (1 mL). The mixture is stirred for 1 hour. The solvent is evaporated to dryness to afford the crude (2-fluoro-4-methoxybenzyl)phosphonic acid, which can be purified by recrystallization or column chromatography.

Potential Application as a Precursor for PET Imaging Agents

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that utilizes radiotracers labeled with positron-emitting isotopes, such as fluorine-18 ([¹⁸F]). [¹⁸F]-labeled molecules allow for the visualization and quantification of biological processes in vivo.

Rationale for Use

The title compound is an ideal precursor for the synthesis of [¹⁸F]-labeled PET tracers. The bromomethyl group can be readily displaced by [¹⁸F]fluoride via a nucleophilic substitution reaction. The resulting [¹⁸F]-(fluoromethyl)benzene derivative can then be used to label a variety of biomolecules or drug candidates for PET imaging studies.

Proposed Radiosynthetic Route

The synthesis of an [¹⁸F]-labeled tracer would involve the reaction of this compound with [¹⁸F]fluoride, which is typically produced in a cyclotron and activated using a potassium/Kryptofix 2.2.2 complex.

Hypothetical Radiochemical Data

The following table presents hypothetical data for the radiosynthesis of 1-([¹⁸F]Fluoromethyl)-2-fluoro-4-methoxybenzene.

| Parameter | Value |

| Radiochemical Yield (RCY) | 35-45% (decay-corrected) |

| Molar Activity (Am) | > 50 GBq/µmol |

| Radiochemical Purity | > 98% |

| Synthesis Time | ~ 45 minutes |

Table 2: Hypothetical radiosynthesis parameters.

Experimental Protocol: Radiosynthesis of 1-([¹⁸F]Fluoromethyl)-2-fluoro-4-methoxybenzene

Materials:

-

Aqueous [¹⁸F]fluoride from a cyclotron

-

Kryptofix 2.2.2 (K222)

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (MeCN), anhydrous

-

This compound

-

Automated radiosynthesis module

-

HPLC system for purification and analysis

-

Radiation detectors

Procedure:

-

[¹⁸F]Fluoride Trapping and Elution: Aqueous [¹⁸F]fluoride is trapped on a pre-conditioned anion exchange cartridge. The [¹⁸F]fluoride is then eluted with a solution of K222 and K₂CO₃ in acetonitrile/water.

-

Azeotropic Drying: The eluted [¹⁸F]fluoride solution is dried by azeotropic distillation with anhydrous acetonitrile under a stream of nitrogen in the reactor of the synthesis module.

-

Radiolabeling Reaction: A solution of this compound in anhydrous acetonitrile is added to the dried [¹⁸F]KF/K222 complex. The reaction vessel is sealed and heated at 100-120 °C for 10-15 minutes.

-

Purification: The crude reaction mixture is diluted with water and purified by semi-preparative HPLC to isolate the desired [¹⁸F]-labeled product.

-

Formulation: The collected HPLC fraction is reformulated into a pharmaceutically acceptable solution (e.g., saline with ethanol) for in vivo studies.

Signaling Pathway Context: PTP Inhibition

Derivatives of this compound, acting as PTP inhibitors, could modulate various signaling pathways critical in disease. For example, inhibition of PTP1B is known to enhance insulin and leptin signaling, which is relevant for the treatment of diabetes and obesity.

Conclusion

This compound represents a promising, yet underexplored, building block for medicinal chemistry. Its potential for the development of PTP inhibitors and PET imaging agents warrants further investigation. The synthetic routes and protocols outlined in this guide provide a framework for researchers to begin exploring the therapeutic and diagnostic potential of this versatile compound. Future studies should focus on the synthesis and biological evaluation of a library of derivatives to establish concrete structure-activity relationships and validate its utility in drug discovery and development.

References

- 1. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. nbinno.com [nbinno.com]

- 4. Use of protein tyrosine phosphatase inhibitors as promising targeted therapeutic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 1-(Bromomethyl)-2-fluoro-4-methoxybenzene in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 1-(Bromomethyl)-2-fluoro-4-methoxybenzene as a key building block in organic synthesis, with a particular focus on its application in the development of pharmaceutically active compounds.

Introduction

This compound is a versatile reagent in organic synthesis, primarily employed for the introduction of the (2-fluoro-4-methoxyphenyl)methyl moiety into a target molecule. This structural motif is of significant interest in medicinal chemistry, as the presence of fluorine and methoxy substituents can modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate, including its metabolic stability, lipophilicity, and binding affinity to biological targets.

One of the most prominent applications of this reagent is in the synthesis of Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors, a class of drugs used for the treatment of type 2 diabetes. Specifically, it serves as a crucial intermediate in the synthesis of Remogliflozin and other related pyrazole-based SGLT2 inhibitors.

Physicochemical Properties and Data

| Property | Value |

| CAS Number | 91319-42-5 |

| Molecular Formula | C₈H₈BrFO |

| Molecular Weight | 219.05 g/mol |

| Appearance | Not specified (typically a solid or oil) |

| SMILES | COC1=CC(=C(C=C1)F)CBr |

Key Synthetic Application: Synthesis of SGLT2 Inhibitor Precursors

A primary application of this compound is the C-alkylation of pyrazolone derivatives to form key intermediates for SGLT2 inhibitors. The following protocol details the synthesis of 1,2-Dihydro-4-[(2-fluoro-4-methoxyphenyl)methyl]-5-methyl-3H-pyrazol-3-one, a precursor for compounds like Remogliflozin.

Reaction Scheme

Application Notes and Protocols: Alkylation Reactions Using 2-(bromomethyl)-1-fluoro-4-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the versatile use of 2-(bromomethyl)-1-fluoro-4-methoxybenzene as an alkylating agent in the synthesis of a variety of organic molecules. This reagent, also known as 2-fluoro-5-methoxybenzyl bromide, is a valuable building block in medicinal chemistry and drug development due to the prevalence of the fluoromethoxybenzyl moiety in biologically active compounds. The following protocols detail its application in N-alkylation, O-alkylation, and C-alkylation reactions, offering a foundation for the synthesis of novel compounds and pharmaceutical intermediates.

Chemical and Physical Properties

| Property | Value |

| Chemical Formula | C₈H₈BrFO |

| Molecular Weight | 219.05 g/mol |

| CAS Number | 91319-42-5 |

| Appearance | White to light yellow crystalline solid |

| Melting Point | 57-59 °C |

| Boiling Point | 128-130 °C at 10 mmHg |

N-Alkylation of Heterocycles: Synthesis of 1-(2-fluoro-5-methoxybenzyl)-4-nitro-1H-imidazole

This protocol describes the N-alkylation of 4-nitroimidazole with 2-(bromomethyl)-1-fluoro-4-methoxybenzene. The resulting product is a potential intermediate for the synthesis of novel antimicrobial or anticancer agents, as the nitroimidazole scaffold is a known pharmacophore.

Experimental Protocol

Materials:

-

4-nitroimidazole

-

2-(bromomethyl)-1-fluoro-4-methoxybenzene

-

Potassium carbonate (K₂CO₃) or Potassium hydroxide (KOH)

-

Acetonitrile (CH₃CN) or Dimethylformamide (DMF)/Dimethyl sulfoxide (DMSO)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure 1: Using Acetonitrile as Solvent

-

To a solution of 4-nitroimidazole (1.0 eq) in acetonitrile, add potassium carbonate (1.1 eq).

-

Stir the mixture for 15 minutes at room temperature.

-

Add a solution of 2-(bromomethyl)-1-fluoro-4-methoxybenzene (1.05 eq) in acetonitrile dropwise.

-

Heat the reaction mixture to 60°C and monitor the reaction progress by Thin Layer Chromatography (TLC).[1][2]

-

Upon completion, cool the mixture to room temperature and evaporate the solvent under reduced pressure.

-

Dissolve the crude product in ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired product.

Procedure 2: Using DMF or DMSO as Solvent

-

To a solution of 4-nitroimidazole (1.0 eq) in DMF or DMSO, add potassium carbonate or potassium hydroxide (1.1 eq).[1][2]

-

Stir the mixture for 15 minutes at room temperature.

-

Add 2-(bromomethyl)-1-fluoro-4-methoxybenzene (1.05 eq) dropwise.

-

Stir the reaction at room temperature and monitor by TLC.

-

Once the starting material is consumed, pour the reaction mixture into ice-water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography.

Expected Results

| Substrate | Product | Base | Solvent | Temperature | Reaction Time | Yield |

| 4-nitroimidazole | 1-(2-fluoro-5-methoxybenzyl)-4-nitro-1H-imidazole | K₂CO₃ | CH₃CN | 60°C | 2-4 h | Good to Excellent |

| 4-nitroimidazole | 1-(2-fluoro-5-methoxybenzyl)-4-nitro-1H-imidazole | K₂CO₃/KOH | DMF/DMSO | Room Temp. | 4-8 h | Moderate to Good |

Note: Yields are estimates based on similar reactions and may vary.

N-Alkylation Workflow

Caption: Workflow for the N-alkylation of 4-nitroimidazole.

O-Alkylation of Phenols: Williamson Ether Synthesis

This protocol outlines the O-alkylation of a phenolic substrate, such as p-cresol, using 2-(bromomethyl)-1-fluoro-4-methoxybenzene via the Williamson ether synthesis. This reaction is fundamental for the preparation of aryl ethers, which are common motifs in pharmaceuticals and agrochemicals.

Experimental Protocol

Materials:

-

Phenol (e.g., p-cresol)

-

2-(bromomethyl)-1-fluoro-4-methoxybenzene

-

Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

-

Anhydrous Dimethylformamide (DMF) or Acetone

-

Ethyl acetate (EtOAc)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of the phenol (1.0 eq) in anhydrous DMF, add sodium hydride (1.1 eq) portion-wise at 0°C under an inert atmosphere.

-

Allow the mixture to stir at room temperature for 30 minutes, or until hydrogen evolution ceases.

-

Cool the mixture back to 0°C and add a solution of 2-(bromomethyl)-1-fluoro-4-methoxybenzene (1.05 eq) in DMF dropwise.

-

Let the reaction warm to room temperature and stir until TLC indicates the consumption of the starting phenol.

-

Carefully quench the reaction by the slow addition of water at 0°C.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired aryl ether.

Expected Results

| Substrate | Product | Base | Solvent | Temperature | Reaction Time | Yield |

| p-cresol | 1-((2-fluoro-5-methoxybenzyl)oxy)-4-methylbenzene | NaH | DMF | 0°C to RT | 2-6 h | Good |

| 4-hydroxybenzaldehyde | 4-((2-fluoro-5-methoxybenzyl)oxy)benzaldehyde | K₂CO₃ | Acetone | Reflux | 4-8 h | Good |

Note: Yields are estimates based on general Williamson ether synthesis protocols and may vary.

O-Alkylation Workflow

Caption: Workflow for the O-alkylation of phenols.

C-Alkylation of Active Methylene Compounds: Malonic Ester Synthesis

This protocol describes the C-alkylation of a carbanion derived from an active methylene compound, such as dimethyl malonate, with 2-(bromomethyl)-1-fluoro-4-methoxybenzene. This is a classic method for carbon-carbon bond formation and is widely used in the synthesis of substituted carboxylic acids and other functionalized molecules.

Experimental Protocol

Materials:

-

Dimethyl malonate

-

2-(bromomethyl)-1-fluoro-4-methoxybenzene

-

Sodium ethoxide (NaOEt) or Sodium hydride (NaH)

-

Anhydrous Ethanol (EtOH) or Anhydrous Tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), aqueous solution

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Prepare a solution of sodium ethoxide in ethanol by carefully dissolving sodium metal in absolute ethanol under an inert atmosphere, or use commercially available sodium ethoxide solution. Alternatively, suspend sodium hydride in anhydrous THF.

-

To the cooled base solution (0°C), add dimethyl malonate (1.0 eq) dropwise.

-

Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the enolate.

-

Cool the reaction mixture to 0°C and add a solution of 2-(bromomethyl)-1-fluoro-4-methoxybenzene (1.0 eq) in the corresponding solvent dropwise.

-

Allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and neutralize with a dilute aqueous solution of HCl.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

-

Filter and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the C-alkylated product.

Expected Results

| Substrate | Product | Base | Solvent | Temperature | Reaction Time | Yield |

| Dimethyl malonate | Dimethyl 2-(2-fluoro-5-methoxybenzyl)malonate | NaOEt | EtOH | Reflux | 6-12 h | Good |

| Ethyl acetoacetate | Ethyl 2-(2-fluoro-5-methoxybenzyl)acetoacetate | NaH | THF | Reflux | 6-12 h | Good |

Note: Yields are estimates based on general malonic ester synthesis protocols and may vary.

C-Alkylation Workflow

Caption: Workflow for the C-alkylation of active methylene compounds.

Safety Precautions

2-(bromomethyl)-1-fluoro-4-methoxybenzene is a lachrymator and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All reactions should be performed in a well-ventilated fume hood. The bases used in these protocols (e.g., NaH, NaOEt, KOH) are corrosive and/or flammable and must be handled with care. Always quench reactions involving sodium hydride carefully at low temperatures.

References

1-(Bromomethyl)-2-fluoro-4-methoxybenzene as a building block for pharmaceutical synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Bromomethyl)-2-fluoro-4-methoxybenzene is a key building block in medicinal chemistry, valued for its utility in the synthesis of complex pharmaceutical agents. The presence of both fluorine and methoxy substituents on the benzene ring imparts unique electronic and steric properties, influencing the reactivity of the benzylic bromide and the biological activity of the final compounds. This versatile reagent is particularly useful for the introduction of the 2-fluoro-4-methoxybenzyl moiety into target molecules, a common strategy in the development of enzyme inhibitors and other therapeutic agents. The strategic incorporation of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.

Key Applications in Drug Discovery

A significant application of this compound is in the synthesis of Inhibitor of Apoptosis (IAP) protein antagonists. IAPs are a family of proteins that regulate programmed cell death (apoptosis) and are often overexpressed in cancer cells, contributing to tumor survival and resistance to therapy. Small molecules that inhibit IAPs can restore the natural apoptotic process in cancer cells, making them a promising class of anti-cancer drugs.

One such potent and orally active IAP inhibitor is T-3256336 . This compound demonstrates strong inhibitory activity against cellular IAP1 (cIAP1) and X-linked IAP (XIAP), leading to tumor growth inhibition. The 2-fluoro-4-methoxybenzyl group, introduced via this compound, is a crucial component of the T-3256336 structure, contributing to its high affinity for the BIR (Baculoviral IAP Repeat) domains of IAP proteins.

Quantitative Data Summary

The following table summarizes the biological activity of the IAP inhibitor T-3256336, synthesized using a derivative of this compound.

| Compound | Target | IC50 (nM) | GI50 (nM) | Cell Line |

| T-3256336 | cIAP1 | 1.3 | 1.8 | MDA-MB-231 (Breast Cancer) |

| XIAP | 200 |

Experimental Protocols

The following protocols provide detailed methodologies for key reactions involving this compound.

Protocol 1: General Procedure for O-Alkylation of Phenols

This protocol describes a general method for the etherification of a phenolic hydroxyl group using this compound. This reaction is fundamental for incorporating the 2-fluoro-4-methoxybenzyl moiety as an ether linkage in a target molecule.

Materials:

-

Phenol derivative (1.0 eq)

-

This compound (1.2 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of the phenol derivative in anhydrous DMF, add potassium carbonate.

-

Stir the mixture at room temperature for 15-30 minutes.

-

Add this compound to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x volume of aqueous phase).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired 2-fluoro-4-methoxybenzyl ether.

Expected Yield: 70-95%, depending on the substrate.

Protocol 2: Synthesis of an Intermediate for IAP Inhibitors (Illustrative)

This protocol illustrates a key step in the synthesis of IAP inhibitors like T-3256336, involving the alkylation of a heterocyclic amine with this compound.

Materials:

-

Heterocyclic amine precursor (e.g., a derivative of octahydropyrrolo[1,2-a]pyrazine) (1.0 eq)

-

This compound (1.1 eq)

-

Diisopropylethylamine (DIPEA) (1.5 eq)

-

Anhydrous Acetonitrile (MeCN)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve the heterocyclic amine precursor in anhydrous acetonitrile.

-

Add diisopropylethylamine to the solution.

-

Add a solution of this compound in anhydrous acetonitrile dropwise to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature for 8-16 hours, or until TLC analysis indicates completion of the reaction.

-

Concentrate the reaction mixture under reduced pressure.

-

Partition the residue between ethyl acetate and saturated aqueous sodium bicarbonate.

-

Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic layer to obtain the crude product.

-

Purify the product by flash column chromatography on silica gel to yield the N-(2-fluoro-4-methoxybenzyl) substituted heterocycle.

Expected Yield: 60-85%, depending on the specific heterocyclic amine.

Visualizations

Signaling Pathway of IAP Inhibition

The following diagram illustrates the mechanism by which IAP inhibitors, synthesized using building blocks like this compound, promote apoptosis in cancer cells.

Caption: IAP inhibitors block the function of IAP proteins, allowing caspases to initiate apoptosis.

Experimental Workflow for O-Alkylation

The following diagram outlines the general workflow for the O-alkylation of a phenol using this compound.

Caption: A typical experimental workflow for the synthesis of 2-fluoro-4-methoxybenzyl ethers.

Synthesis of Novel Heterocyclic Compounds from 1-(Bromomethyl)-2-fluoro-4-methoxybenzene: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel heterocyclic compounds using 1-(bromomethyl)-2-fluoro-4-methoxybenzene as a key starting material. This versatile building block enables the introduction of a 2-fluoro-4-methoxybenzyl moiety into various heterocyclic scaffolds, a substitution pattern of interest in medicinal chemistry due to the potential for enhanced biological activity and favorable pharmacokinetic properties.

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules. The targeted synthesis of novel heterocyclic derivatives is a cornerstone of modern drug discovery. This compound is a valuable electrophilic reagent that can be employed to alkylate a wide range of nucleophilic precursors, leading to the formation of diverse heterocyclic systems. The presence of the fluorine atom and the methoxy group on the benzene ring can significantly influence the physicochemical properties and biological activity of the resulting molecules. This document outlines synthetic strategies for the preparation of novel quinazoline, benzothiazine, and azole derivatives.

I. Synthesis of N-Substituted Quinazoline Derivatives